Cas no 610-97-9 (Methyl 2-iodobenzoate)
Methyl 2-iodobenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-iodobenzoate
- 2-Iodobenzoic Acid Methyl Ester
- 2-Iodo-Benzoic Acid Methyl Ester
- 2-MeO2CC6H4I
- Benzoic acid,2-iodo-,methyl ester
- methyl iodobenzoate
- Methyl o-iodobenzoate
- o-I-C6H4-COOEt
- o-MeO2CC6H4I
- Benzoicacid, o-iodo-, methyl ester (6CI,7CI,8CI)
- NSC 34638
-
- MDL: MFCD00016351
- Inchi: 1S/C8H7IO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3
- InChI Key: BXXLTVBTDZXPTN-UHFFFAOYSA-N
- SMILES: IC1C=CC=CC=1C(=O)OC
- BRN: 2206859
Computed Properties
- Exact Mass: 261.94900
- Monoisotopic Mass: 261.949
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 26.3A^2
Experimental Properties
- Color/Form: Transparent to reddish liquid
- Density: 1.784 g/mL at 25 °C(lit.)
- Melting Point: 64°C
- Boiling Point: 274°C(lit.)
- Flash Point: >230 °F
- Refractive Index: n20/D 1.604(lit.)
- Water Partition Coefficient: Insoluble
- PSA: 26.30000
- LogP: 2.07780
- Sensitiveness: Light Sensitive
Methyl 2-iodobenzoate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S24/25
-
Hazardous Material Identification:
- Safety Term:S24/25
- HazardClass:IRRITANT
- TSCA:T
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
Methyl 2-iodobenzoate Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Methyl 2-iodobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 005544-1g |
Methyl 2-iodobenzoate |
610-97-9 | 99% | 1g |
£12.00 | 2022-03-01 | |
| TRC | M313675-5g |
Methyl 2-Iodobenzoate |
610-97-9 | 5g |
$ 64.00 | 2023-09-07 | ||
| TRC | M313675-10g |
Methyl 2-Iodobenzoate |
610-97-9 | 10g |
$92.00 | 2023-05-17 | ||
| TRC | M313675-25g |
Methyl 2-Iodobenzoate |
610-97-9 | 25g |
$ 120.00 | 2022-06-04 | ||
| TRC | M313675-100g |
Methyl 2-Iodobenzoate |
610-97-9 | 100g |
$219.00 | 2023-05-17 | ||
| TRC | M313675-250g |
Methyl 2-Iodobenzoate |
610-97-9 | 250g |
$356.00 | 2023-05-17 | ||
| Alichem | A015008276-250mg |
Methyl 2-iodobenzoate |
610-97-9 | 97% | 250mg |
$480.00 | 2023-09-01 | |
| Alichem | A015008276-500mg |
Methyl 2-iodobenzoate |
610-97-9 | 97% | 500mg |
$815.00 | 2023-09-01 | |
| Alichem | A015008276-1g |
Methyl 2-iodobenzoate |
610-97-9 | 97% | 1g |
$1445.30 | 2023-09-01 | |
| Apollo Scientific | OR23611-100g |
Methyl 2-iodobenzoate |
610-97-9 | 98+% | 100g |
£21.00 | 2025-03-21 |
Methyl 2-iodobenzoate Suppliers
Methyl 2-iodobenzoate Related Literature
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Riyadh Ahmed Atto AL-Shuaeeb,Gilles Galvani,Guillaume Bernadat,Jean-Daniel Brion,Mouad Alami,Samir Messaoudi Org. Biomol. Chem. 2015 13 10904
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Cui Guo,Kanglun Huang,Bo Wang,Longguang Xie,Xiaohua Xu RSC Adv. 2013 3 17271
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P. V. Santhini,A. S. Smrithy,C. P. Irfana Jesin,Sunil Varughese,Jubi John,K. V. Radhakrishnan Chem. Commun. 2018 54 2982
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4. 230. Synthesis of mesobenzanthrones and anthanthrones by the ullmann methodH. Gordon Rule,F. Randall Smith J. Chem. Soc. 1937 1096
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Morifumi Fujita,Kazuhiro Mori,Mio Shimogaki,Takashi Sugimura RSC Adv. 2013 3 17717
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on Methyl 2-iodobenzoate
Methyl 2-iodobenzoate (CAS No. 610-97-9): A Versatile Intermediate in Modern Chemical Synthesis
Methyl 2-iodobenzoate, with the chemical formula C₈H₇IO₃ and CAS number 610-97-9, is a significant compound in the realm of organic synthesis and pharmaceutical research. This organometallic derivative has garnered considerable attention due to its unique structural properties and broad applicability in various chemical transformations. The presence of an iodine atom at the para position of the benzoate moiety makes it a valuable intermediate for constructing more complex molecular architectures, particularly in the synthesis of biologically active compounds.
The compound's reactivity stems from the electrophilic nature of the iodine atom, which facilitates nucleophilic substitution reactions, allowing for further functionalization. This characteristic has made Methyl 2-iodobenzoate a cornerstone in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing carbon-carbon bonds essential for drug development. Recent advancements in synthetic methodologies have highlighted its role in generating novel heterocyclic compounds, which exhibit promising pharmacological properties.
In the context of pharmaceutical research, Methyl 2-iodobenzoate has been utilized in the synthesis of various therapeutic agents. For instance, it serves as a precursor in the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs) and antiviral compounds. The ability to introduce diverse functional groups at the iodine-bearing position allows chemists to tailor the molecular structure for optimal biological activity. Moreover, its stability under various reaction conditions makes it an attractive choice for large-scale syntheses.
Recent studies have also explored the applications of Methyl 2-iodobenzoate in materials science. Its incorporation into polymer matrices has led to the development of novel conductive materials with potential applications in electronic devices. The compound's ability to act as a cross-linking agent has further expanded its utility in creating advanced materials with enhanced mechanical and thermal properties. These findings underscore the compound's versatility beyond traditional pharmaceutical applications.
The industrial production of Methyl 2-iodobenzoate is typically achieved through iodination reactions involving methyl benzoate derivatives. Advances in catalytic systems have improved the efficiency and selectivity of these processes, reducing byproduct formation and enhancing yield. Such improvements are crucial for meeting the growing demand for high-purity intermediates in pharmaceutical manufacturing. Additionally, green chemistry principles have been integrated into its synthesis, minimizing environmental impact through solvent recovery and waste reduction strategies.
The compound's role in medicinal chemistry has been further illuminated by its use as a scaffold for drug discovery programs. Researchers have leveraged its structural framework to develop inhibitors targeting various disease pathways. For example, derivatives of Methyl 2-iodobenzoate have shown promise in inhibiting enzymes involved in cancer metabolism and neurodegenerative diseases. These findings highlight its significance as a building block for innovative therapeutic strategies.
In conclusion, Methyl 2-iodobenzoate (CAS No. 610-97-9) is a multifaceted compound with far-reaching implications in chemical synthesis and pharmaceutical development. Its unique reactivity and structural features make it indispensable for constructing complex molecules with biological relevance. As research continues to uncover new applications, this compound is poised to remain a cornerstone of modern synthetic chemistry, driving innovation across multiple scientific disciplines.
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